

Unraveling the Structure of Propafenone Dimer Impurity-d10: A Technical Guide

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Compound of Interest		
Compound Name:	Propafenone Dimer Impurity-d10	
Cat. No.:	B584954	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of **Propafenone Dimer Impurity-d10**. This document details the analytical methodologies, experimental protocols, and data interpretation required to identify and characterize this specific impurity, ensuring the safety and efficacy of the active pharmaceutical ingredient (API), propafenone.

Introduction to Propafenone and its Impurities

Propafenone is a class 1C antiarrhythmic drug used to treat a variety of cardiac arrhythmias.[1] As with any pharmaceutical compound, impurities can arise during the synthesis, storage, or degradation of propafenone.[2] These impurities must be meticulously identified and quantified to meet stringent regulatory standards and ensure patient safety.

One such impurity is a dimeric form of propafenone. A deuterated version of this impurity, **Propafenone Dimer Impurity-d10**, is often used as an internal standard in analytical studies. Its precise structure elucidation is paramount for its effective use in quantitative analysis.

Characterization of Propafenone Dimer Impurity-d10

The **Propafenone Dimer Impurity-d10** is a deuterated analogue of the non-deuterated Propafenone Dimer, also known as Propafenone Impurity G.[1][3] The systematic IUPAC name



for the non-deuterated dimer is 1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propyl-amino]propoxy]phenyl]-3-phenyl-propan-1-one.[3][4]

The deuteration pattern for the d10 variant is specifically located on the two propylamino-propoxy side chains, as indicated by its IUPAC name: 1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one.[5]

Physicochemical Properties

A summary of the key physicochemical properties of **Propafenone Dimer Impurity-d10** is presented in the table below.

Property	Value	Reference
Molecular Formula	C39H35D10NO6	[1]
Molecular Weight	633.64 g/mol	[1]
CAS Number	1346602-27-4	[1]
Appearance	Off-White Solid	[6]

Experimental Protocols for Structure Elucidation

The structural confirmation of **Propafenone Dimer Impurity-d10** requires a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for these analyses.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the impurity and to isolate it for further spectroscopic analysis.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).



- Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: The impurity is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To determine the molecular weight and fragmentation pattern of the impurity.

Methodology:

- Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- LC Conditions: Similar to the HPLC method described above.
- Mass Spectrometry Parameters:
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Mass Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy



Purpose: To provide detailed information about the chemical structure, including the connectivity of atoms and the positions of the deuterium labels.

Methodology:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
- Experiments:
 - ¹H NMR: To observe the proton signals and their couplings.
 - 13C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.
- Sample Preparation: Approximately 5-10 mg of the impurity is dissolved in 0.5-0.7 mL of the deuterated solvent.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the analysis of **Propafenone Dimer Impurity-d10**.

HPLC and LC-MS Data

Parameter	Expected Value	
HPLC Retention Time	~15-20 minutes (gradient dependent)	
[M+H]+ (Monoisotopic Mass)	634.44 m/z	
Major MS/MS Fragments	Expected fragments would arise from the cleavage of the ether linkages and the propylamino bridge. Due to deuteration, characteristic neutral losses would be observed.	



Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.9 - 7.1	m	18H	Aromatic protons
4.5 - 4.2	m	4H	-OCH ₂ - protons
4.1 - 3.9	m	2H	-CH(OH)- protons
3.2 - 2.8	m	4H	-CH ₂ -C=O protons
2.7 - 2.5	m	2H	N-CH ₂ - (propyl) protons
1.6 - 1.4	m	2H	-CH ₂ - (propyl) protons
0.9	t	3H	-CH₃ (propyl) protons

Note: The absence of signals corresponding to the deuterated positions confirms the d10 labeling.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

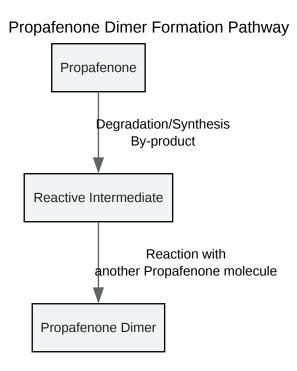
Chemical Shift (ppm)	Assignment
200 - 198	C=O
160 - 110	Aromatic C
75 - 65	-OCH ₂ - and -CH(OH)-
55 - 45	N-CH ₂ -
40 - 30	-CH ₂ -C=O
25 - 20	-CH ₂ - (propyl)
15 - 10	-CH₃ (propyl)

Note: Signals for the deuterated carbons would be significantly broadened or absent depending on the NMR experiment.



Visualizations

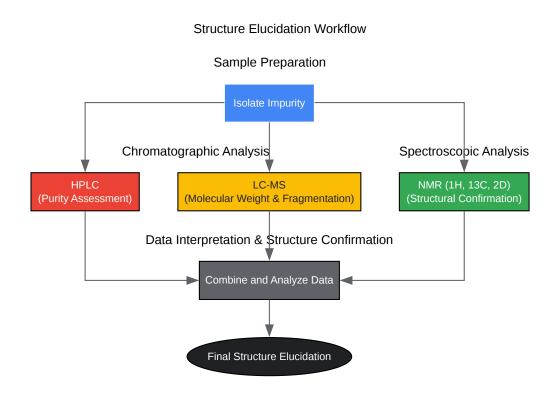
The following diagrams illustrate the key aspects of the structure elucidation process.



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Caption: Proposed formation pathway of the propafenone dimer.





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Caption: Experimental workflow for structure elucidation.

Conclusion

The comprehensive structural elucidation of **Propafenone Dimer Impurity-d10** is a critical step in the development and quality control of propafenone. By employing a combination of advanced chromatographic and spectroscopic techniques, researchers can confidently identify and characterize this impurity. The detailed experimental protocols and data interpretation guidelines presented in this document serve as a valuable resource for scientists and professionals in the pharmaceutical industry. The use of a well-characterized deuterated



internal standard is essential for the accurate quantification of impurities, ultimately ensuring the safety and efficacy of the final drug product.

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